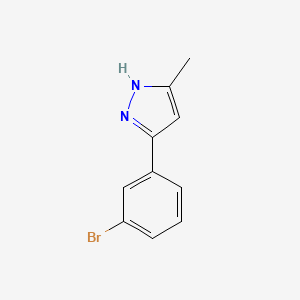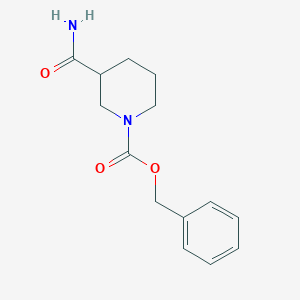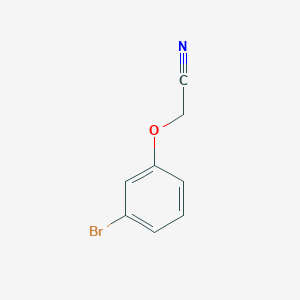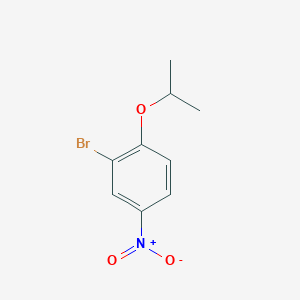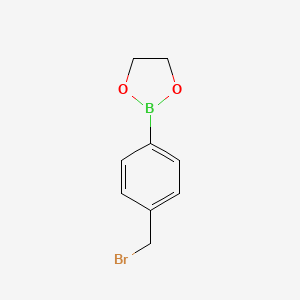
4-Bromomethylphenyl-1,3,2-dioxaborolane
Vue d'ensemble
Description
4-Bromomethylphenyl-1,3,2-dioxaborolane, also known as 4-Bromomethylphenylboronic acid pinacol ester, is a chemical compound with the linear formula C13H18BBrO2 . It is used in research and not intended for human or veterinary use.
Synthesis Analysis
The synthesis of 4-Bromomethylphenyl-1,3,2-dioxaborolane involves several steps. The process begins with the dissolution of 4-bromo-1-methylindole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in a suitable solvent under an inert atmosphere. A palladium catalyst and a base are then added to the reaction mixture. The mixture is heated under reflux for several hours, cooled, and quenched with water. The product is extracted with a suitable organic solvent and purified by column chromatography or recrystallization.Molecular Structure Analysis
The molecular structure of 4-Bromomethylphenyl-1,3,2-dioxaborolane is represented by the linear formula C13H18BBrO2 . It is a derivative of 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane .Chemical Reactions Analysis
4-Bromomethylphenyl-1,3,2-dioxaborolane is involved in borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also participate in the hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .Applications De Recherche Scientifique
Synthesis of Boronic Esters
4-Bromomethylphenyl-1,3,2-dioxaborolane: is utilized in the synthesis of boronic esters. These esters are pivotal in Suzuki-Miyaura cross-coupling reactions, which are widely used to form carbon-carbon bonds in organic synthesis. The boronic ester acts as a coupling partner for various organohalides under catalytic conditions .
Boron Neutron Capture Therapy (BNCT)
This compound is a potential precursor for boron delivery agents used in BNCT, a binary cancer treatment. BNCT relies on the accumulation of boron-containing compounds in tumor cells followed by irradiation with thermal neutrons, leading to selective cell destruction .
Organic Light-Emitting Diodes (OLEDs)
The boron moiety in 4-Bromomethylphenyl-1,3,2-dioxaborolane can be used to synthesize intermediates for OLED materials. These materials are essential for creating more efficient and longer-lasting OLED displays, which are used in televisions, smartphones, and other devices .
Drug Discovery and Development
In medicinal chemistry, this compound serves as a building block for the synthesis of various biologically active molecules. Its boron-containing structure is valuable for creating new pharmaceuticals with potential therapeutic applications .
Polymer Chemistry
4-Bromomethylphenyl-1,3,2-dioxaborolane: is involved in the synthesis of novel copolymers. These copolymers have applications in creating new materials with unique optical and electrochemical properties, which can be used in sensors, actuaries, and other advanced technologies .
Material Science
The compound is used in the development of advanced materials, such as those needed for energy storage and conversion. Its chemical structure allows for the creation of innovative composites and coatings with enhanced performance characteristics .
Mécanisme D'action
Target of Action
Boronic acids and their esters, such as 4-bromomethylphenyl-1,3,2-dioxaborolane, are commonly used in organic synthesis and medicinal chemistry, often as intermediates in the synthesis of more complex molecules .
Mode of Action
4-Bromomethylphenyl-1,3,2-dioxaborolane is a boronic ester. Boronic esters are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This reaction is a key step in many synthetic pathways, enabling the formation of carbon-boron bonds.
Biochemical Pathways
Boronic esters are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromomethylphenyl-1,3,2-dioxaborolane. For instance, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can affect the efficiency of the borylation reaction . Additionally, storage conditions can impact the stability of the compound .
Propriétés
IUPAC Name |
2-[4-(bromomethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BBrO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLXZUWZSBFRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597160 | |
| Record name | 2-[4-(Bromomethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
488133-21-7 | |
| Record name | 2-[4-(Bromomethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)
![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)



